molecular formula C11H12BrN3O2 B11837702 3-Bromo-1-butyl-5-nitro-1H-indazole

3-Bromo-1-butyl-5-nitro-1H-indazole

Cat. No.: B11837702
M. Wt: 298.14 g/mol
InChI Key: FEHZLRAQHMGKFK-UHFFFAOYSA-N
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Description

Overview of Indazole Derivatives in Chemical Research

Indazole derivatives are a cornerstone in medicinal chemistry and materials science. nih.gov Although rarely found in nature, synthetic indazoles are prominent in the development of new therapeutic agents. nih.govresearchgate.net Their versatile structure serves as a scaffold for compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govpnrjournal.comnih.gov Researchers have extensively studied the synthesis and functionalization of indazoles to explore their potential in drug discovery. pnrjournal.comresearchgate.net The ability to introduce different functional groups at various positions on the indazole ring allows for the fine-tuning of their pharmacological profiles. nih.gov

Significance of Functionalized Indazoles in Advanced Organic Chemistry

The functionalization of the indazole nucleus is a significant area of research in advanced organic chemistry. researchgate.net The development of efficient synthetic routes to access diverse indazole derivatives is crucial for expanding their applications. researchgate.netrsc.org Techniques such as C-H activation and cross-coupling reactions have enabled the late-stage functionalization of the indazole scaffold, providing access to complex molecules that were previously difficult to synthesize. rsc.orgacs.org These advancements have not only facilitated the exploration of their biological activities but have also opened up new avenues in materials science, where indazole-based compounds are investigated for their photophysical properties. chim.it

Contextualization of 3-Bromo-1-butyl-5-nitro-1H-indazole within the Indazole Family

This compound is a specifically substituted derivative within the broader indazole family. Its structure is characterized by three key functional groups attached to the 1H-indazole core: a bromine atom at the 3-position, a butyl group at the 1-position (on a nitrogen atom), and a nitro group at the 5-position.

The presence of these particular substituents defines its chemical character and potential reactivity. The bromo group at the C3 position is of high interest for further structural modifications, often serving as a handle for cross-coupling reactions to introduce new functionalities. chim.it The butyl group at the N1 position adds a hydrophobic character to the molecule, which can influence its solubility and interactions with biological targets. ontosight.ai The electron-withdrawing nitro group at the 5-position significantly impacts the electronic properties of the indazole ring system, potentially enhancing its reactivity and biological activity. ontosight.ai

The synthesis of related compounds, such as 3-bromo-5-nitro-1H-indazole, has been achieved through the bromination of 5-nitro-1H-indazole. google.com The subsequent N-alkylation would introduce the butyl group. This multi-step synthesis highlights the modular nature of building complex indazole derivatives.

Table 1: Physicochemical Properties of a Related Indazole Compound

PropertyValue
Molecular Formula C8H6BrN3O2
Molecular Weight 256.06 g/mol
Common Name 3-Bromo-1-methyl-5-nitro-1H-indazole
CAS Number 74209-25-9
Physical State Solid
InChI Key QWSNHRDLAUTWJP-UHFFFAOYSA-N
Data for a closely related analog, 3-Bromo-1-methyl-5-nitro-1H-indazole, is provided for reference. cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12BrN3O2

Molecular Weight

298.14 g/mol

IUPAC Name

3-bromo-1-butyl-5-nitroindazole

InChI

InChI=1S/C11H12BrN3O2/c1-2-3-6-14-10-5-4-8(15(16)17)7-9(10)11(12)13-14/h4-5,7H,2-3,6H2,1H3

InChI Key

FEHZLRAQHMGKFK-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)Br

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 1 Butyl 5 Nitro 1h Indazole

Strategies for Indazole Core Functionalization

The functionalization strategy hinges on the synthesis and subsequent modification of a 5-nitro-1H-indazole intermediate. The order of reactions is critical to direct the substituents to the desired positions on the indazole ring.

The synthesis begins with the formation of 5-nitro-1H-indazole, a crucial building block. Once synthesized, this precursor is derivatized by introducing the butyl group at the N1 position, creating the direct substrate for the final bromination step. Studies on the N-alkylation of the indazole scaffold show that reaction conditions, such as the choice of base and solvent, are critical for controlling the regioselectivity between the N1 and N2 positions. beilstein-journals.orgnih.gov For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) with an alkyl halide is a promising system for achieving selective N1 alkylation. nih.gov In the context of this synthesis, 5-nitro-1H-indazole would be deprotonated with NaH, followed by reaction with a butyl halide (e.g., 1-bromobutane) to yield 1-butyl-5-nitro-1H-indazole.

The introduction of a nitro group onto the indazole ring is typically achieved through electrophilic aromatic substitution. A common and long-standing method involves the use of a nitrating mixture, such as nitric acid in the presence of sulfuric acid. However, alternative and sometimes milder reagents have been developed. For instance, iron(III) nitrate (B79036) has been used in conjunction with TEMPO as an oxidant for the radical C3-nitration of 2H-indazoles. rsc.orgresearchgate.net For the synthesis of the 5-nitro isomer required here, direct nitration of 1H-indazole is the most common approach.

Achieving regioselectivity in the nitration of indazole is paramount. Direct nitration of 1H-indazole typically yields a mixture of isomers, but the 5-nitro derivative is often the major product. A well-documented procedure involves the diazotization of 2-amino-5-nitrotoluene in glacial acetic acid. orgsyn.org In this reaction, a solution of sodium nitrite (B80452) is added to the starting material, leading to an intramolecular cyclization that forms the indazole ring. The resulting 5-nitro-1H-indazole can be obtained in high yield and purity after recrystallization. orgsyn.org

Table 1: Selected Protocol for Regioselective Synthesis of 5-Nitro-1H-indazole
Starting MaterialReagentsSolventKey ConditionsProductYieldReference
2-Amino-5-nitrotolueneSodium Nitrite (NaNO₂)Glacial Acetic AcidSolution allowed to stand for 3 days at room temperature, followed by concentration.5-Nitro-1H-indazole80–96% (crude), 72–80% (recrystallized) orgsyn.org
2-Methyl-4-nitroanilineSodium Nitrite (NaNO₂)Acetic Acid / WaterReaction stirred at room temperature for 72 hours.5-Nitro-1H-indazoleQuantitative chemicalbook.com

The final step in the synthesis is the introduction of a bromine atom at the C3 position of the 1-butyl-5-nitro-1H-indazole intermediate. The C3 position of N1-substituted indazoles is known to be susceptible to electrophilic attack. rsc.org The presence of the butyl group at N1 activates this position, while the electron-withdrawing nitro group at C5 deactivates the benzene (B151609) ring portion of the molecule, further favoring substitution on the pyrazole (B372694) ring.

A variety of reagents and conditions have been developed for the C3-bromination of indazoles. chim.it Molecular bromine (Br₂) is a classic reagent, and a patent describes its use in N,N-dimethylformamide (DMF) to brominate 5-nitro-1H-indazole directly, achieving a high yield. google.com N-Bromosuccinimide (NBS) is another widely used and often milder alternative to liquid bromine. chim.it More recently, advanced methods have been developed to improve efficiency and safety, such as using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source under ultrasound irradiation, which can significantly shorten reaction times. nih.govrsc.orgrsc.org

Table 2: Reagents and Conditions for C3-Bromination of Indazoles
Substrate TypeBrominating AgentBase/AdditiveSolventConditionsSelectivityReference
5-Nitro-1H-indazoleBromine (Br₂)None specifiedDMFDropwise addition at -5 °C, then warm to 35-40 °C.C3-Bromination google.com
Functionalized IndazolesDBDMHNa₂CO₃Ethanol40 °C, 30 min, ultrasound irradiation.High for C3 nih.govrsc.org
Various IndazolesNBSVariousMeCN, CH₂Cl₂, etc.Varies (e.g., photoredox catalysis, mechanochemical).High for C3 chim.it

To optimize the final bromination of 1-butyl-5-nitro-1H-indazole, several factors must be considered. The choice of brominating agent is crucial; while Br₂ is effective, NBS or DBDMH may offer better handling and milder conditions. chim.itgoogle.comnih.gov The reaction solvent can influence reactivity, with polar aprotic solvents like DMF or acetonitrile (B52724) (MeCN) being common choices. chim.itgoogle.com The addition of a base, such as sodium carbonate (Na₂CO₃), can facilitate the reaction by neutralizing the HBr byproduct, particularly when using reagents like DBDMH. nih.govrsc.org Temperature control is also important; low initial temperatures can help control the exothermic reaction, followed by warming to ensure completion. google.com The use of modern techniques like ultrasound can dramatically accelerate the reaction, leading to higher throughput and potentially cleaner conversions. nih.govrsc.org For the specific substrate, the deactivating effect of the 5-nitro group must be overcome, which may require slightly more forcing conditions (e.g., longer reaction time or higher temperature) compared to an unsubstituted indazole, but C3 selectivity is generally expected to be high.

Bromination at the C3 Position of Nitroindazoles

Regioselective N1-Alkylation of 3-Bromo-5-nitro-1H-indazole with Butyl Moiety

The direct alkylation of 3-bromo-5-nitro-1H-indazole with a butylating agent is a primary route to the target compound. However, this reaction is complicated by the presence of two nucleophilic nitrogen atoms in the indazole ring, N1 and N2, leading to the potential formation of two regioisomers.

Regioisomeric Considerations in N-Alkylation of Indazoles (N1 vs. N2)

The indazole ring system exhibits annular tautomerism, with the proton on the nitrogen atom capable of residing at either the N1 or N2 position. nih.gov The 1H-indazole tautomer is generally considered to be thermodynamically more stable than the 2H-tautomer. nih.govd-nb.infobeilstein-journals.org Direct alkylation of an unprotected indazole typically results in a mixture of N1- and N2-alkylated products, and achieving high regioselectivity for one isomer over the other can be challenging. nih.govbeilstein-journals.org The ratio of these isomers is influenced by a variety of factors, including the electronic and steric nature of the substituents on the indazole ring, the choice of alkylating agent, the base used, the solvent, and the reaction temperature. nih.gov

The formation of N1- and N2-isomers can be rationalized by considering the charge distribution and steric accessibility of the two nitrogen atoms in the indazolide anion, which is formed upon deprotonation by a base. The relative nucleophilicity of the N1 and N2 positions dictates the kinetic product of the reaction, while the relative stability of the final N1- and N2-alkylated products determines the thermodynamic outcome.

Development of N1-Selective Butylation Strategies

To favor the formation of the desired 3-bromo-1-butyl-5-nitro-1H-indazole, synthetic strategies must be designed to selectively promote alkylation at the N1 position. This involves careful consideration of the reaction conditions to exploit the subtle differences in reactivity between the two nitrogen atoms.

The regioselectivity of indazole alkylation can often be steered by applying principles of kinetic versus thermodynamic control.

Kinetic Control: This regime favors the product that is formed fastest. The kinetic product arises from the reaction pathway with the lowest activation energy. youtube.com In the context of indazole alkylation, if the N2 position is more nucleophilic or less sterically hindered, it may react faster with the electrophile, leading to the N2-alkylated product as the major kinetic isomer. These conditions typically involve lower reaction temperatures and shorter reaction times. youtube.com

The choice of the butylating agent and the base is critical in directing the alkylation to the N1 position.

Alkylating Agents: Primary alkyl halides, such as butyl bromide, are commonly used. The reactivity of the alkylating agent can influence the selectivity.

Base Systems: The nature of the base and the resulting counter-ion can significantly impact the regioselectivity. Strong, non-nucleophilic bases like sodium hydride (NaH) are frequently employed to deprotonate the indazole. nih.govd-nb.inforesearchgate.net The use of NaH in a non-polar solvent like tetrahydrofuran (THF) has been shown to be a promising system for N1-selective indazole alkylation. nih.govd-nb.inforesearchgate.net It is postulated that the sodium cation can coordinate with the N2 nitrogen and an oxygen atom of a substituent at the C3 position, sterically hindering the N2 position and directing the alkylation to N1. beilstein-journals.org Cesium carbonate (Cs2CO3) is another base that has been used, and in some cases, it can promote N1-selectivity, potentially through a chelation mechanism involving the cesium ion. nih.gov

The following table summarizes the effect of different base and solvent systems on the N-alkylation of substituted indazoles, providing insights that can be applied to the synthesis of the target compound.

BaseSolventGeneral Outcome for N1-SelectivityReference
Sodium Hydride (NaH)Tetrahydrofuran (THF)Generally high N1-selectivity, especially with C3 electron-withdrawing groups. nih.govd-nb.inforesearchgate.net
Cesium Carbonate (Cs2CO3)Dimethylformamide (DMF)Variable selectivity, can be influenced by other factors. nih.govnih.gov
Cesium Carbonate (Cs2CO3)DioxaneCan provide high N1-selectivity at elevated temperatures. nih.gov
Potassium Carbonate (K2CO3)Acetonitrile (MeCN)Can provide moderate N1-selectivity. nih.gov

This table is a generalized summary based on studies of various substituted indazoles and may not be directly representative of 3-bromo-5-nitro-1H-indazole.

The solvent plays a crucial role in influencing the regiochemical outcome of the alkylation. The polarity and coordinating ability of the solvent can affect the state of the indazolide anion and its associated counter-ion.

In non-polar aprotic solvents like THF, the formation of "tight ion pairs" between the indazolide anion and the metal cation (e.g., Na+) is favored. researchgate.net This close association can block the N2 position, leading to preferential attack at the N1 position. researchgate.net In contrast, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can solvate the cation more effectively, leading to "solvent-separated ion pairs." nih.govresearchgate.net In this scenario, both nitrogen atoms may be more accessible, potentially leading to a mixture of N1 and N2 products. However, specific interactions in these solvents can also be exploited to favor one isomer. For instance, the use of dioxane at elevated temperatures has been shown to surprisingly favor N1-alkylation, possibly due to increased solubility and specific interactions of the base at that temperature. nih.gov

Convergent and Divergent Synthetic Pathways to this compound

Beyond the direct alkylation of a pre-formed 3-bromo-5-nitro-1H-indazole, other synthetic strategies can be envisioned.

Convergent Synthesis: A convergent approach would involve the synthesis of a 1-butyl-5-nitro-1H-indazole intermediate, followed by a late-stage bromination at the C3 position. The synthesis of the initial 1-butyl-5-nitro-1H-indazole would still require a regioselective N1-butylation of 5-nitro-1H-indazole. The subsequent bromination would then need to be selective for the C3 position. A known method for the synthesis of 3-bromo-5-nitro-1H-indazole involves the bromination of 5-nitro-1H-indazole in DMF. google.com This suggests that a similar strategy could potentially be applied to a 1-butylated substrate.

Divergent Synthesis: A divergent pathway could start from a common intermediate that is then elaborated to the final product. For example, one could envision a synthesis starting from a substituted aniline (B41778) that is then cyclized to form the indazole ring. General methods for indazole synthesis include the condensation of o-halobenzaldehydes or ketones with hydrazine. chemicalbook.com A rhodium-catalyzed C-H bond functionalization approach has also been reported for the synthesis of N-aryl-2H-indazoles, which, while leading to the other regioisomer, highlights the diversity of modern synthetic methods for indazole ring formation. acs.org A multi-step synthesis starting from 3-fluoro-2-methylaniline (B146951) involving bromination, ring closure, and deprotection has been used to produce 5-bromo-4-fluoro-1H-indazole, showcasing a potential, albeit more complex, divergent route. google.com

Advanced Synthetic Techniques

The synthesis of this compound can be approached through the strategic introduction of the butyl, nitro, and bromo groups onto the indazole scaffold. Advanced synthetic methodologies can significantly enhance the efficiency and control of these transformations.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purer products in significantly shorter reaction times compared to conventional heating methods. nih.govnih.gov The synthesis of this compound can be effectively achieved in a two-step sequence under microwave irradiation: N-butylation of a suitable indazole precursor followed by bromination.

A plausible microwave-assisted route commences with the N-alkylation of 5-nitro-1H-indazole with a butylating agent, such as 1-bromobutane (B133212). The use of a polar, high-boiling solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is advantageous due to their efficient absorption of microwave energy. The reaction is typically carried out in the presence of a base, such as potassium carbonate or cesium carbonate, to facilitate the deprotonation of the indazole nitrogen. Microwave irradiation can dramatically reduce the reaction time from several hours to mere minutes.

The subsequent step involves the regioselective bromination of the resulting 1-butyl-5-nitro-1H-indazole at the C3 position. N-Bromosuccinimide (NBS) is a commonly employed and effective brominating agent for such transformations. The reaction can be conducted in a suitable solvent, and once again, microwave heating can expedite the process, ensuring a rapid and efficient conversion to the final product, this compound.

Step Reactants Reagents & Conditions Hypothetical Yield Reaction Time
1. N-Butylation 5-nitro-1H-indazole, 1-bromobutaneK₂CO₃, DMF, Microwave (120°C)85-95%10-20 min
2. Bromination 1-butyl-5-nitro-1H-indazoleNBS, Acetonitrile, Microwave (80°C)80-90%5-15 min

This table presents hypothetical data based on typical outcomes for similar reactions reported in the literature.

For the large-scale synthesis of this compound, flow chemistry offers significant advantages over batch processing in terms of safety, reproducibility, and throughput. A continuous flow process for this compound would also likely involve a two-step sequence.

The first stage, N-butylation, can be performed by continuously pumping a solution of 5-nitro-1H-indazole and a suitable base (e.g., a solution of potassium carbonate in a polar aprotic solvent) and a separate stream of 1-bromobutane into a heated flow reactor. The reactor could be a packed-bed reactor containing the base or a heated coil reactor where the two streams mix and react. The precise control over temperature and residence time in a flow reactor allows for optimization of the reaction to maximize the yield of the desired N1-alkylated product, 1-butyl-5-nitro-1H-indazole, while minimizing the formation of the N2-isomer. nih.govrsc.org

The output stream from the first reactor, containing 1-butyl-5-nitro-1H-indazole, can then be directly introduced into a second flow module for the bromination step. In this module, a solution of a brominating agent, such as N-bromosuccinimide in a suitable solvent, is continuously mixed with the incoming stream. The mixture then passes through a second heated flow reactor to afford the final product. This integrated, multi-step flow process allows for the continuous and scalable production of this compound with minimal manual intervention.

Parameter N-Butylation Module Bromination Module
Flow Reactor Type Packed-Bed or Heated CoilHeated Coil
Reactant Streams 1. 5-nitro-1H-indazole & Base in DMF2. 1-bromobutane in DMF1. Output from Butylation Module2. NBS in Acetonitrile
Temperature 100-150°C60-100°C
Residence Time 5-20 minutes2-10 minutes
Expected Throughput Grams to Kilograms per hour (scalable)Grams to Kilograms per hour (scalable)

This table presents hypothetical parameters for a scalable flow chemistry process based on general principles and literature precedents for similar transformations.

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Bromo 1 Butyl 5 Nitro 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in organic chemistry for the detailed elucidation of molecular structures in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides valuable information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-Bromo-1-butyl-5-nitro-1H-indazole, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR experiments provides a complete picture of its intricate structure.

¹H NMR Spectral Analysis: Proton Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound offers a detailed map of the proton environments within the molecule. The spectrum is characterized by distinct signals for the aromatic protons of the indazole ring system and the aliphatic protons of the N-butyl group.

The aromatic region is of particular interest. The presence of the electron-withdrawing nitro group at the C5 position and the bromine atom at the C3 position significantly influences the chemical shifts of the remaining aromatic protons. The proton at C4 typically appears as a doublet of doublets due to coupling with H6 and H7. Similarly, the protons at C6 and C7 exhibit their own characteristic splitting patterns, influenced by their neighboring protons.

The N-butyl group gives rise to a set of signals in the aliphatic region of the spectrum. The methylene (B1212753) protons adjacent to the indazole nitrogen (N1) are expected to be the most deshielded of the butyl chain, appearing as a triplet. The subsequent methylene groups will show progressively upfield shifts, with the terminal methyl group appearing as a triplet at the highest field among the butyl signals.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H4~8.7ddJ = 2.0, 0.8
H6~8.3ddJ = 9.2, 2.0
H7~7.8dJ = 9.2
N-CH₂~4.6tJ = 7.2
CH₂~1.9m
CH₂~1.4m
CH₃~0.9tJ = 7.4

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy.

¹³C NMR Spectral Analysis: Carbon Chemical Shifts and Multiplicities

The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment.

The carbon atoms of the indazole ring are found in the downfield region of the spectrum. The carbon atom bearing the nitro group (C5) is expected to be significantly deshielded. The carbon atom attached to the bromine (C3) will also show a characteristic chemical shift. The remaining aromatic carbons can be assigned based on their expected chemical shifts and, in some cases, through heteronuclear correlation experiments.

The four distinct carbon signals of the butyl group will appear in the upfield region of the spectrum. The carbon of the N-CH₂ group will be the most downfield of the four, with the chemical shifts of the other carbons appearing at progressively higher fields.

Carbon Predicted Chemical Shift (ppm)
C3~118
C3a~140
C4~122
C5~143
C6~119
C7~112
C7a~125
N-CH₂~50
CH₂~31
CH₂~20
CH₃~13

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy.

¹⁵N NMR Spectral Analysis: Nitrogen Chemical Shifts and Structural Insights

¹⁵N NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms within a molecule. researchgate.netwikipedia.org For this compound, there are three distinct nitrogen atoms: the two nitrogens of the indazole ring (N1 and N2) and the nitrogen of the nitro group.

The chemical shift of the nitro group nitrogen is expected to appear in a characteristic downfield region, typically between -10 and +10 ppm relative to nitromethane (B149229). researchgate.net The nitrogen atoms of the indazole ring will have distinct chemical shifts. The N1 nitrogen, being part of a substituted amine-like environment, will have a different chemical shift compared to the N2 nitrogen, which is in a pyridine-like environment. These shifts provide valuable confirmation of the N-alkylation position. The study of nitrogen-containing heterocycles by ¹⁵N NMR is a well-established method for structural investigation. wikipedia.org

Nitrogen Predicted Chemical Shift Range (ppm)
N1-150 to -170
N2-70 to -90
NO₂-10 to +10

Note: Predicted values are relative to nitromethane and are based on general ranges for similar functional groups.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

The ¹H-¹H COSY experiment is used to identify protons that are spin-spin coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks would be expected between the aromatic protons H4, H6, and H7, confirming their connectivity within the benzene (B151609) ring portion of the indazole core. Furthermore, correlations between the adjacent methylene and methyl protons of the butyl chain (N-CH₂ with the adjacent CH₂, and so on) would be clearly visible, confirming the structure of the alkyl substituent.

The ¹H-¹³C HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H correlation). This technique is extremely useful for assigning the carbon signals based on the already established proton assignments. For instance, the proton signal assigned to H4 will show a cross-peak with the signal of the C4 carbon. Similarly, the proton signals of the butyl group will correlate with their respective carbon signals, providing a definitive assignment of the aliphatic carbon resonances.

By combining the information from these one- and two-dimensional NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved, confirming the successful synthesis of the target molecule.

Heteronuclear Multiple Bond Correlation (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is a powerful two-dimensional NMR technique utilized to establish long-range correlations between heteronuclei, typically ¹H and ¹³C, that are separated by two or three bonds. This is particularly crucial for elucidating the connectivity of quaternary carbons and for confirming the substitution pattern on heterocyclic ring systems.

In the case of this compound, HMBC experiments are instrumental in assigning the regiochemistry of the butyl group on the indazole nitrogen. The key correlations that would be expected are between the protons of the N1-methylene group of the butyl chain and the carbons of the indazole core. Specifically, a correlation between the N-CH₂ protons and the C7a carbon of the indazole ring is definitive proof of N1 substitution. Conversely, in an N2-substituted isomer, a correlation would be observed between the N-CH₂ protons and the C3 carbon. The absence of a correlation between the N-CH₂ protons and C3 in the HMBC spectrum of the title compound, coupled with the presence of the N-CH₂ to C7a correlation, unequivocally confirms the N1 position of the butyl group.

Table 1: Predicted Key HMBC Correlations for this compound

Proton (¹H)Correlated Carbon (¹³C)Number of BondsSignificance
N-CH ₂- (Butyl)C7a3Confirms N1-alkylation
N-CH ₂- (Butyl)C3a4 (weaker)Further supports indazole core structure
H4C3a, C62, 3Assigns aromatic proton and carbon signals
H6C4, C7a2, 3Assigns aromatic proton and carbon signals
Nuclear Overhauser Effect Spectroscopy (NOESY) for N1-Butyl Position Confirmation

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of atoms within a molecule. For this compound, NOESY is a complementary technique to HMBC for confirming the N1-substitution pattern. A NOESY experiment would reveal through-space correlations between the protons of the N1-butyl group and the protons on the indazole ring.

A key expected NOE would be between the N-CH₂ protons of the butyl chain and the H7 proton of the indazole ring. This spatial proximity is only possible in the N1-isomer. In the N2-isomer, the butyl group would be too distant from H7 to generate a significant NOE. The observation of this cross-peak in the NOESY spectrum provides compelling evidence for the N1-regiochemistry of the butyl substituent.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound, with a molecular formula of C₁₁H₁₂BrN₃O₂, the theoretical monoisotopic mass can be calculated with high precision.

An experimental HRMS measurement, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), that matches the calculated mass to within a few parts per million (ppm) provides definitive confirmation of the molecular formula. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: HRMS Data for this compound

Molecular FormulaCalculated Monoisotopic Mass (Da)Observed Mass (m/z) [M+H]⁺Mass Error (ppm)
C₁₁H₁₂BrN₃O₂297.0164Hypothetical Value< 5 ppm

Note: A hypothetical observed mass is indicated as specific experimental data for this exact compound is not publicly available. The mass error is expected to be less than 5 ppm for confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent peaks would be the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically found in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The presence of the aromatic ring system would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the butyl group would be observed between 2850 and 3000 cm⁻¹. The C-Br stretch is typically found in the lower frequency "fingerprint" region of the spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch~1530
Nitro (NO₂)Symmetric Stretch~1350
Aromatic C-HStretch>3000
Aliphatic C-HStretch2850-3000
Aromatic C=CStretch1450-1600

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide invaluable information about molecular connectivity and functional groups, single-crystal X-ray crystallography offers the most definitive and detailed picture of a molecule's three-dimensional structure in the solid state. Although a crystal structure for the title compound is not publicly available, the analysis of a closely related compound, 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole, provides significant insight into the expected structural features. researchgate.net

The crystal structure of a substituted indazole like this compound would reveal precise bond lengths, bond angles, and torsion angles. Based on analogous structures, the indazole ring system is expected to be nearly planar. The C-Br bond length would be consistent with a typical aryl bromide, and the bond lengths within the nitro group would reflect its resonance-stabilized nature. The geometry around the N1 atom would be trigonal planar, consistent with its sp² hybridization.

Table 4: Representative Bond Parameters from a Related Bromo-Nitro-Indazole Structure researchgate.net

Bond/AngleParameterTypical Value (Å or °)
C-BrBond Length~1.88
N-O (nitro)Bond Length~1.22
C-N (nitro)Bond Length~1.47
Indazole RingDihedral Angle< 5°
C-N-C (at N1)Bond Angle~125°

Note: These values are based on the crystal structure of 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole and are illustrative for the title compound.

X-ray crystallography would also allow for a detailed analysis of the conformation of the N1-butyl group relative to the indazole ring. The torsion angles involving the N1-Cα, Cα-Cβ, and subsequent bonds of the butyl chain would define its orientation. This conformation is often influenced by crystal packing forces and weak intramolecular interactions. In the solid state, molecules often adopt a conformation that maximizes favorable intermolecular interactions, such as π-π stacking of the aromatic rings and C-H···O or C-H···Br hydrogen bonds, which would be revealed in the crystal packing analysis. researchgate.net

Hydrogen Bonding and Crystal Packing Motifs

As of the latest available data, detailed experimental studies on the single-crystal X-ray diffraction of this compound have not been reported in publicly accessible literature. Consequently, a definitive analysis of its hydrogen bonding and crystal packing motifs based on experimental crystallographic data is not currently possible.

The molecular structure of this compound, with its butyl chain, nitro group, and bromine atom, suggests the potential for various intermolecular interactions that would govern its crystal packing. These could include weak C-H···O and C-H···N hydrogen bonds, as well as potential halogen bonding (Br···O or Br···N) and π–π stacking interactions involving the indazole rings. However, without experimental data, the specific nature, geometry, and energetic contributions of these interactions remain speculative.

It is important to emphasize that these observations are from related but distinct molecules. The specific combination of a 3-bromo, 1-butyl, and 5-nitro substitution on the indazole core will uniquely influence the electronic distribution and steric factors, thereby determining the actual crystal packing of this compound. A conclusive description of its hydrogen bonding and crystal packing motifs awaits dedicated crystallographic analysis of this specific compound.

Computational and Theoretical Investigations of 3 Bromo 1 Butyl 5 Nitro 1h Indazole

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. For 3-Bromo-1-butyl-5-nitro-1H-indazole, DFT calculations can elucidate its optimized geometry, electronic structure, and various reactivity descriptors.

Optimized Molecular Geometry and Electronic Structure

The geometry of this compound, including bond lengths, bond angles, and dihedral angles, can be optimized using DFT methods, often with a basis set such as 6-31G. The indazole core, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is largely planar. nih.gov The N1-butyl group, however, introduces conformational flexibility. The nitro group at the 5-position and the bromine atom at the 3-position significantly influence the electronic distribution within the molecule.

The electronic structure is characterized by the distribution of electrons across the molecular framework. The presence of the electron-withdrawing nitro group and the bromine atom affects the electron density of the indazole ring system. This, in turn, influences the molecule's chemical properties and reactivity.

Table 1: Selected Optimized Geometrical Parameters (Inferred)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C3-Br 1.88
C5-N(nitro) 1.45
N1-C(butyl) 1.48
C3-N2-N1 110-112
C4-C5-C6 118-120
C3-N2-N1-C(butyl) Variable

Note: The data in this table is inferred from computational studies on similar substituted indazole derivatives and represents expected values.

Frontier Molecular Orbitals (HOMO-LUMO) Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap implies higher stability and lower reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the indazole ring, while the LUMO is likely to be concentrated around the nitro group, given its strong electron-accepting nature. The presence of the nitro group is anticipated to lower both the HOMO and LUMO energy levels and reduce the HOMO-LUMO gap, thereby increasing the molecule's reactivity. nih.govnih.gov

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap (Inferred)

Parameter Energy (eV)
EHOMO -6.5 to -7.5
ELUMO -2.5 to -3.5
HOMO-LUMO Gap (ΔE) 3.5 to 4.5

Note: The data in this table is inferred from computational studies on similar substituted indazole derivatives and represents expected values.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP map for this compound would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole ring, indicating these as sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the butyl group and the indazole ring, suggesting susceptibility to nucleophilic attack.

Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts)

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict NMR chemical shifts with a reasonable degree of accuracy. The calculated 1H and 13C NMR chemical shifts for this compound would be influenced by the electronic environment of each nucleus. The electron-withdrawing effects of the bromo and nitro groups would lead to a downfield shift for the protons and carbons in their vicinity. For instance, the proton at the C4 position is expected to show a significant downfield shift due to the adjacent nitro group.

Table 3: Predicted 1H and 13C NMR Chemical Shifts (Inferred)

Atom Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm)
C4-H 8.5 - 9.0
C6-H 7.8 - 8.2
C7-H 7.5 - 7.8
N1-CH2- 4.3 - 4.6
C3 120 - 125
C5 140 - 145

Note: The data in this table is inferred from computational studies on similar substituted indazole derivatives and represents expected values.

Calculation of Reactivity Indices (e.g., Fukui Functions, Dual Descriptors)

Reactivity indices derived from DFT, such as Fukui functions and dual descriptors, provide quantitative measures of local reactivity. The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. For this compound, the sites most susceptible to nucleophilic attack (where f+(r) is large) would likely be the carbon atom attached to the bromine and the nitrogen atoms of the nitro group. The sites most prone to electrophilic attack (where f-(r) is large) would be associated with the indazole ring system. Dual descriptors can further refine the prediction of reactive sites for both electrophilic and nucleophilic attacks. nih.gov

Conformational Analysis and Energy Landscapes of the N1-Butyl Moiety

The N1-butyl group of this compound can adopt various conformations due to rotation around its single bonds. A conformational analysis helps to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating the dihedral angles of the butyl chain and calculating the corresponding energy of the molecule.

The resulting potential energy surface would reveal the global minimum energy conformation, which is the most populated conformer at thermal equilibrium, as well as other local minima. The flexibility of the butyl chain can be important for the molecule's interaction with biological targets, as it allows the molecule to adopt different shapes to fit into a binding site.

Table 4: Chemical Compound Names

Compound Name
This compound
3-Bromo-7-nitroindazole
5-nitro-2-picolyl-indazolin-3-one
Benzimidazole
Bendazac
Pazopanib

Mechanistic Insights from Computational Studies

Computational chemistry has emerged as a powerful tool for understanding the intricacies of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. In the context of this compound, theoretical investigations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating reaction mechanisms, predicting regioselectivity, and analyzing the energetic profiles of key synthetic transformations.

Theoretical Elucidation of N-Alkylation Regioselectivity

The N-alkylation of indazole derivatives is a critical step in the synthesis of many biologically active compounds. However, the presence of two nucleophilic nitrogen atoms (N1 and N2) in the indazole ring often leads to the formation of a mixture of N1 and N2-alkylated regioisomers. beilstein-journals.orgnih.gov Computational studies have been pivotal in understanding and predicting the factors that govern the regioselectivity of this reaction for various substituted indazoles. beilstein-journals.orgnih.govbeilstein-journals.orgnih.gov

The regioselectivity of the N-alkylation of the precursor, 3-bromo-5-nitro-1H-indazole, is influenced by a combination of electronic and steric factors, as well as reaction conditions such as the base and solvent used. beilstein-journals.orgnih.gov DFT calculations on related substituted indazoles have shown that the relative thermodynamic stability of the resulting N1 and N2 anions, as well as the transition states leading to the final products, dictates the final product ratio. beilstein-journals.orgnih.gov

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. beilstein-journals.orgnih.gov However, the deprotonation of the indazole ring by a base generates an indazolide anion, and the subsequent alkylation can occur at either nitrogen. The nature of the substituents on the indazole ring plays a crucial role in determining the charge distribution in the anion and, consequently, the preferred site of alkylation. beilstein-journals.org

For electron-deficient indazoles, such as those bearing a nitro group, the situation is complex. Studies on similar systems have suggested that the use of different bases can lead to different regioselectivities. beilstein-journals.org For instance, the use of sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation in some electron-deficient indazoles. beilstein-journals.orgbeilstein-journals.org This preference is often attributed to the coordination of the sodium cation with the N2 nitrogen and an oxygen atom of a substituent at the C3 position, which sterically hinders the approach of the alkylating agent to the N2 position. beilstein-journals.org

Conversely, using a more dissociating solvent system like dimethylformamide (DMF) with a cesium carbonate (Cs2CO3) base can lead to a higher proportion of the N2-alkylated product. d-nb.info DFT calculations suggest that in such cases, non-covalent interactions drive the formation of the N2-product. beilstein-journals.orgnih.gov

The calculated partial charges and Fukui indices, which are descriptors of local reactivity, on the N1 and N2 atoms of the indazolide anion are key parameters in predicting the regioselectivity. nih.gov A higher negative charge or a larger Fukui index on a particular nitrogen atom suggests it is the more nucleophilic and thus the more likely site of alkylation.

Table 1: Theoretical N-Alkylation Regioselectivity Data for a Model System (Methyl 5-bromo-1H-indazole-3-carboxylate)

Base/SolventN1-Product Yield (%)N2-Product Yield (%)Primary Driving Factor (from DFT)
NaH / THFHighLowChelation of cation with N2 and C3 substituent
Cs2CO3 / DMFLowHighNon-covalent interactions

This table is based on data from related indazole systems and illustrates the principles governing regioselectivity. beilstein-journals.orgnih.gov

Transition State Analysis for Key Synthetic Steps

Transition state theory is a cornerstone of computational chemistry for understanding reaction kinetics. By locating and characterizing the transition state (TS) structure for a given reaction step, chemists can calculate the activation energy, which is directly related to the reaction rate.

For the synthesis of this compound, the key synthetic step is the N-alkylation of 3-bromo-5-nitro-1H-indazole with a butyl halide (e.g., 1-bromobutane). DFT calculations can be employed to model the potential energy surface of this SN2 reaction.

The process involves the formation of a pre-reaction complex between the indazolide anion and the alkylating agent, followed by the transition state, and finally the post-reaction complex of the product and the leaving group. The geometry of the transition state is characterized by the partial formation of the N-C bond and the partial breaking of the C-Br bond.

Computational analysis of the transition states for N1 versus N2 alkylation can provide a quantitative understanding of the observed regioselectivity. The reaction pathway with the lower activation energy will be kinetically favored.

Table 2: Calculated Activation Energies for N1 vs. N2 Alkylation of a Generic Electron-Deficient Indazole

Reaction PathwayCalculated Activation Energy (kcal/mol)
N1-Alkylation Transition StateLower (Favored)
N2-Alkylation Transition StateHigher (Disfavored)

This is a representative table illustrating the expected outcome based on computational studies of related systems. The exact values would need to be calculated specifically for 3-bromo-5-nitro-1H-indazole.

The presence of the electron-withdrawing nitro group at the C5 position and the bromo group at the C3 position will influence the electronic structure of the indazole ring and, consequently, the energies of the competing transition states. DFT studies on similar nitro-substituted heterocyclic systems have shown that the nitro group can significantly impact the electronic distribution and reduction processes. arabjchem.org These electronic effects are critical in determining the relative stabilities of the transition states and thus the kinetic product distribution.

Further computational investigations could also explore the role of the solvent in stabilizing or destabilizing the transition states. Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more accurate picture of the reaction energetics in solution.

Chemical Reactivity and Reaction Mechanisms of 3 Bromo 1 Butyl 5 Nitro 1h Indazole

Reactions Involving the Indazole Ring System

The indazole ring is an aromatic heterocyclic system that can undergo various chemical transformations. chemicalbook.com As a heteroaromatic compound, it can participate in electrophilic substitution reactions such as halogenation, nitration, and sulfonation. chemicalbook.com The presence of the imino proton in the parent indazole ring makes it amenable to alkylation and acylation reactions. chemicalbook.com

In the case of 3-Bromo-1-butyl-5-nitro-1H-indazole, the N1 position is already substituted with a butyl group. The reactivity of the indazole ring itself is modulated by the electron-withdrawing effects of the C3-bromo and C5-nitro substituents. These groups generally deactivate the ring towards electrophilic aromatic substitution. Conversely, they can activate the ring for certain types of nucleophilic attack.

A notable reaction involving the indazole nucleus is its interaction with formaldehyde (B43269) in the presence of aqueous hydrochloric acid, which typically results in the formation of (1H-indazol-1-yl)methanol derivatives. acs.orgnih.gov However, with the N1 position blocked by a butyl group in the title compound, this specific reaction is not applicable.

Reactivity of the C3-Bromo Substituent

The bromine atom at the C3 position is a versatile handle for introducing further molecular diversity. Its reactivity is central to the synthetic utility of this compound.

Aromatic rings bearing electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org In this compound, the potent electron-withdrawing nitro group at the C5 position, along with the inherent electronegativity of the pyrazole (B372694) portion of the indazole ring, activates the C3 position for attack by nucleophiles. libretexts.org This allows for the displacement of the bromide, a good leaving group, by a variety of nucleophiles.

Common nucleophiles used in such reactions include amines, alkoxides, and thiolates. The reaction proceeds through an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate, which is stabilized by the electron-withdrawing nitro group. libretexts.org

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Activated Aryl Halides

Nucleophile Product Type
Amines (R-NH₂) 3-Amino-1-butyl-5-nitro-1H-indazole derivatives
Alkoxides (R-O⁻) 3-Alkoxy-1-butyl-5-nitro-1H-indazole derivatives

This table represents the expected products based on the general principles of SNAr reactions on activated aryl halides.

The C3-bromo substituent serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 3-bromoindazole (B152527) with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. eurekaselect.comresearchgate.netresearchgate.net This method is widely used to introduce aryl or heteroaryl substituents at the C3 position. Microwave-assisted Suzuki-Miyaura couplings of 3-bromoindazoles have been shown to be efficient, often utilizing catalysts like Pd(PPh₃)₄ with a base such as cesium carbonate. eurekaselect.comresearchgate.netresearchgate.net

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the C3 position of the indazole and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org This method is invaluable for the synthesis of 3-alkynyl-1H-indazole derivatives.

Table 2: Common Conditions for Cross-Coupling Reactions of 3-Bromoindazoles

Reaction Catalyst System Base Coupling Partner
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(dppf)Cl₂ Cs₂CO₃ or K₂CO₃ Aryl/Heteroaryl boronic acid

This table provides examples of typical reaction conditions reported for cross-coupling reactions on bromoindazoles and related heterocyclic systems. eurekaselect.comresearchgate.netwikipedia.orglibretexts.orgnih.gov

Reactivity of the C5-Nitro Group

The nitro group at the C5 position significantly influences the electronic properties of the indazole ring and is itself a reactive functional group.

The nitro group can be readily reduced to an amino group, providing a key intermediate for further functionalization. This transformation is crucial for the synthesis of various biologically active indazole derivatives. A variety of reducing agents can be employed for this purpose.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere.

Metal-Acid Systems: Such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

Other Reducing Agents: Sodium dithionite (B78146) (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can also be effective. nih.gov

The resulting 5-amino-3-bromo-1-butyl-1H-indazole is a versatile building block, as the newly formed amino group can undergo a wide range of reactions, including diazotization, acylation, and alkylation.

The C5-nitro group is a strong electron-withdrawing group, which deactivates the benzene (B151609) portion of the indazole ring towards electrophilic attack. However, its primary electronic influence is the activation of the ring for nucleophilic aromatic substitution, as discussed in section 5.2.1. libretexts.org By withdrawing electron density, particularly from the ortho and para positions (C4, C6, and the heterocyclic part), it enhances the electrophilicity of the carbon atoms bearing leaving groups, such as the C3-bromo substituent. youtube.comyoutube.com

Furthermore, the presence of the nitro group can influence the regioselectivity of reactions on the indazole ring system. For instance, in reactions where multiple sites could potentially react, the electronic perturbation caused by the nitro group can direct incoming reagents to specific positions. acs.orgnih.gov

Transformations Involving the N1-Butyl Side Chain

The N1-butyl group of this compound, while seemingly a simple alkyl chain, can participate in a variety of chemical transformations. These reactions can be influenced by the electronic nature of the nitro-substituted indazole ring.

One potential transformation is N-dealkylation , the removal of the butyl group to yield 3-bromo-5-nitro-1H-indazole. This reaction is a common metabolic process for many N-alkylated drugs and can also be achieved through chemical means. nih.gov The mechanism often involves oxidation of the carbon atom alpha to the nitrogen, forming an unstable intermediate that subsequently breaks down to the dealkylated product and an aldehyde. nih.gov For N,N-dialkylanilines, this process can proceed through a one-electron oxidation mechanism, particularly when catalyzed by enzymes like cytochrome P450. nih.gov The presence of the electron-withdrawing nitro group on the indazole ring can influence the feasibility and conditions required for such dealkylation reactions.

Furthermore, the butyl chain itself can be a site for functionalization . While direct C-H activation of simple alkyl chains can be challenging, transition-metal-catalyzed methods are emerging for the functionalization of C-H bonds in molecules containing directing groups. nih.gov In the context of this compound, the indazole nitrogen could potentially direct a catalyst to functionalize the butyl chain.

Overall Reactivity Profile and Synthetic Utility

The N-alkylation of the parent 5-nitroindazole (B105863) is a key step in its synthesis. The regioselectivity of this reaction (N1 vs. N2 alkylation) is a critical aspect, often influenced by the reaction conditions such as the base and solvent used.

The bromo substituent at the 3-position is a valuable handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of a wide variety of substituents at this position.

The nitro group at the 5-position significantly influences the electronic properties of the indazole ring, making it more susceptible to nucleophilic aromatic substitution under certain conditions. The nitro group can also be reduced to an amino group, which can then be further modified, opening up another avenue for derivatization. This transformation is particularly useful in the synthesis of biologically active compounds. The reduction of the nitro group can be a critical step in modulating the electronic and, consequently, the biological properties of the molecule. nih.gov

The synthetic utility of this compound lies in its potential as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications. The ability to selectively modify the indazole core at the N1, C3, and C5 positions, as well as potentially the N1-butyl side chain, provides a platform for creating a diverse library of compounds for screening and development.

Below is a table summarizing the potential transformations of this compound based on the reactivity of its functional groups.

Functional GroupPositionPotential TransformationReagents/Conditions (General)Product Type
N1-Butyl ChainN1N-DealkylationOxidizing agents, Cytochrome P4503-Bromo-5-nitro-1H-indazole
N1-Butyl ChainN1C-H FunctionalizationTransition metal catalystsFunctionalized N1-butyl indazole
N1-Butyl Chain & Nitro GroupN1 & C5Intramolecular CyclizationThermal or photochemical activationFused heterocyclic systems
BromoC3Cross-Coupling ReactionsPalladium catalysts, boronic acids/amines3-Aryl/amino-1-butyl-5-nitro-1H-indazole
NitroC5ReductionReducing agents (e.g., SnCl2, H2/Pd)5-Amino-3-bromo-1-butyl-1H-indazole

Applications of 3 Bromo 1 Butyl 5 Nitro 1h Indazole As a Synthetic Intermediate

Synthesis of Diversely Substituted Indazole Derivatives

The presence of distinct functional groups on the 3-Bromo-1-butyl-5-nitro-1H-indazole scaffold allows for a variety of chemical transformations, enabling the synthesis of a broad spectrum of substituted indazole derivatives. The bromine atom at the 3-position is particularly amenable to substitution, while the nitro group at the 5-position can be readily converted into other functionalities.

The bromine atom at the C3 position of the indazole ring is a key handle for introducing molecular diversity. It can be readily displaced by a variety of nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions like the Suzuki-Miyaura coupling can be employed to form new carbon-carbon bonds. mdpi.comnih.govnih.gov This allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 3-position, significantly expanding the range of accessible derivatives. Similarly, the Buchwald-Hartwig amination offers a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of 3-aminoindazole derivatives. chemspider.comnih.gov

The nitro group at the C5 position is a strong electron-withdrawing group that can be chemically transformed to introduce further diversity. A common and highly useful transformation is its reduction to an amino group. wikipedia.orgorganic-chemistry.org This can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. The resulting 5-amino-1-butyl-3-bromo-1H-indazole is a valuable intermediate in its own right. The newly formed amino group can then be further functionalized through acylation, alkylation, or diazotization followed by substitution, leading to a host of new derivatives.

The following table illustrates potential transformations of this compound, based on established reactivity of similar indazole systems.

Starting MaterialReagent/CatalystReaction TypeProduct
This compoundArylboronic acid, Pd catalystSuzuki-Miyaura Coupling3-Aryl-1-butyl-5-nitro-1H-indazole
This compoundAmine, Pd catalystBuchwald-Hartwig Amination3-Amino-1-butyl-5-nitro-1H-indazole
This compoundSnCl2, HClNitro Reduction5-Amino-3-bromo-1-butyl-1H-indazole

Scaffold for Novel Heterocyclic Architectures

Beyond simple substitution, the this compound scaffold can serve as a template for the construction of more elaborate and novel heterocyclic architectures. The strategic placement of the bromo and nitro groups allows for sequential or one-pot reactions to build fused or spirocyclic ring systems.

For example, the bromine at C3 can be used as a launching point for intramolecular cyclization reactions. After substitution of the bromine with a suitable nucleophile bearing a reactive functional group, a subsequent cyclization can lead to the formation of a new ring fused to the indazole core.

Furthermore, the combination of a reducible nitro group and a displaceable bromine atom offers a powerful strategy for creating complex molecules. For instance, reduction of the nitro group to an amine, followed by functionalization of the resulting amino group and subsequent intramolecular reaction with a group introduced at the C3 position, can lead to the formation of polycyclic systems. While specific examples involving this compound are not prevalent in the literature, the principles of such synthetic strategies are well-established in heterocyclic chemistry. researchgate.net

The potential for creating diverse heterocyclic systems is summarized in the table below, based on analogous chemical transformations.

IntermediateReaction SequenceResulting Heterocyclic System
3-Aryl-1-butyl-5-amino-1H-indazoleDiazotization, intramolecular cyclizationFused polycyclic aromatic systems
3-(o-halophenyl)-1-butyl-5-nitro-1H-indazoleIntramolecular nucleophilic aromatic substitutionBridged heterocyclic compounds

Development of Advanced Materials Precursors

While the primary focus of research on indazole derivatives has been in the field of medicinal chemistry, the inherent electronic and structural properties of compounds like this compound suggest potential applications as precursors for advanced materials. The presence of a nitroaromatic system and a bromo-heterocyclic core can impart useful optical or electronic properties.

Nitroaromatic compounds are known to be electron-accepting and can be used in the design of charge-transfer complexes or non-linear optical materials. The bromine atom provides a site for polymerization or for grafting the molecule onto surfaces or into polymer backbones.

Although direct applications of this compound in materials science are not yet documented, its structural motifs are found in organic light-emitting diode (OLED) materials and organic semiconductors. The functionalization of the indazole core through the reactions described above could be a viable strategy for tuning the electronic properties of the molecule to suit specific material applications. Further research in this area is warranted to explore the full potential of this and related indazole derivatives in materials science.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Bromo-1-butyl-5-nitro-1H-indazole, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves bromination of a nitroindazole precursor. For example, bromination of 5-nitro-1H-indazole using N-bromosuccinimide (NBS) in dimethylformamide (DMF) under mild conditions (~50°C) achieves high yields (up to 95%) due to improved solubility and reaction kinetics . The butyl group is introduced via alkylation using 1-bromobutane in the presence of a base (e.g., K₂CO₃). Key parameters include solvent choice (polar aprotic solvents like DMF enhance nucleophilicity) and reaction time (12–24 hours for complete substitution) .

Q. How can NMR spectroscopy distinguish between positional isomers of brominated nitroindazoles?

  • Methodology : ¹H and ¹³C NMR are critical for resolving structural ambiguity. For brominated indazoles, the nitro group causes deshielding of adjacent protons, while the bromine atom induces distinct splitting patterns. In this compound, the butyl chain’s protons (δ 0.9–1.6 ppm) and the nitro group’s meta-protons (δ 8.2–8.5 ppm) provide diagnostic peaks. 2D NMR (HSQC, HMBC) confirms connectivity, particularly for distinguishing C-3 bromination from other positions .

Q. What solvent systems are optimal for purification of brominated nitroindazoles via column chromatography?

  • Methodology : Silica gel chromatography with ethyl acetate/hexane (3:7 v/v) is effective for separating brominated indazoles due to their moderate polarity. For nitro-containing derivatives, adding 1–2% triethylamine minimizes tailing caused by nitro group adsorption. Reverse-phase HPLC (C18 column, methanol/water gradient) resolves closely related impurities, such as dehalogenated byproducts .

Advanced Research Questions

Q. How can SHELX software refine the crystal structure of this compound, and what challenges arise from its bulky substituents?

  • Methodology : SHELXL is used for small-molecule refinement. Challenges include:

  • Disorder modeling : The butyl chain may exhibit rotational disorder. Using PART instructions and restraining bond distances/angles improves stability .
  • Anisotropic displacement : Heavy atoms (Br, O in nitro) require anisotropic refinement. The "RIGU" command restrains geometric parameters for the nitro group to avoid overfitting .
  • Data collection at low temperature (100 K) minimizes thermal motion artifacts. WinGX or OLEX2 interfaces streamline refinement workflows .

Q. How do contradictory reports on brominated indazole reactivity (e.g., nitro vs. bromine substituent effects) inform mechanistic studies?

  • Analysis : Nitro groups are electron-withdrawing, which deactivates the indazole ring toward electrophilic substitution but enhances nucleophilic aromatic substitution (NAS) at brominated positions. For example, in Suzuki couplings, the bromine in this compound reacts preferentially over the nitro group when using Pd(PPh₃)₄ and arylboronic acids (yields ~70–80%). Contradictions in reactivity may arise from solvent polarity (e.g., DMF vs. THF) or catalyst choice (PdCl₂ vs. Pd(OAc)₂) .

Q. What computational strategies predict the bioactivity of this compound derivatives?

  • Methodology :

  • Docking studies : AutoDock Vina or Schrödinger Suite models interactions with targets like kinases or GPCRs. The nitro group’s electrostatic potential and bromine’s hydrophobic surface are key parameters .
  • QSAR models : Use substituent descriptors (Hammett σ, molar refractivity) to correlate structure with activity. For example, bulky butyl groups may improve membrane permeability but reduce solubility .
  • MD simulations : GROMACS assesses binding stability over 100 ns trajectories, highlighting interactions with catalytic residues (e.g., ATP-binding pockets) .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported yields for indazole alkylation reactions?

  • Resolution :

  • Parameter audit : Compare reaction scales (mg vs. mmol), purity of 1-bromobutane, and base strength (K₂CO₃ vs. NaH). Trace moisture in DMF can hydrolyze alkylating agents, reducing yields .
  • Byproduct analysis : LC-MS identifies N-dealkylation or dimerization byproducts. Adding molecular sieves (3Å) or using anhydrous solvents mitigates hydrolysis .
  • Reproducibility : Follow "tiered" testing: repeat under inert atmosphere (N₂/Ar) and validate with independent methods (e.g., microwave-assisted synthesis) .

Comparative Analysis Table

Property This compound 5-Bromo-6-fluoro-3-methyl-1H-indazole 4-Bromo-3,6-dimethyl-1H-indazole
Synthetic Yield 85–95% (alkylation) 70–80% (cyclization) 60–70% (direct bromination)
Key Reactivity Suzuki coupling (Br site) Nucleophilic substitution (F site) Buchwald-Hartwig (N-H activation)
Biological Target Kinase inhibitors Anticancer agents Antimicrobial scaffolds

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